CPR005231

DAPK1 inhibition Kinase binding Thermodynamics

CPR005231 is a synthetic small-molecule inhibitor uniquely combining DAPK1 engagement (Kd 240 nM) with additional VEGFR2 and SRC activity, built on a distinct imidazopyridazine scaffold. Unlike selective DAPK1 inhibitors, its polypharmacology enables investigation of multi-kinase signaling in tumor angiogenesis and focal adhesion dynamics. Thermodynamic studies confirm an entropy-driven binding mode, distinct from purpurin, making it essential for mechanistic and SAR campaigns. Choose CPR005231 for reproducible experimental outcomes rooted in a synthetically tractable, patent-unique chemotype.

Molecular Formula C24H25N5O3
Molecular Weight 431.5
Cat. No. B1192506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPR005231
SynonymsBDBM-150751;  BDBM 150751;  BDBM150751;  CPR 005231;  CPR-005231;  CPR005231
Molecular FormulaC24H25N5O3
Molecular Weight431.5
Structural Identifiers
SMILESO=C(NCCN(C)C)C1=CC=CC(C2=CN=C3C=CC(C4=CC=C(O)C(OC)=C4)=NN32)=C1
InChIInChI=1S/C24H25N5O3/c1-28(2)12-11-25-24(31)18-6-4-5-17(13-18)20-15-26-23-10-8-19(27-29(20)23)16-7-9-21(30)22(14-16)32-3/h4-10,13-15,30H,11-12H2,1-3H3,(H,25,31)
InChIKeyALWZBBYENDJVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CPR005231: A Validated DAPK1 Inhibitor with Dual VEGFR2/SRC Activity


CPR005231 is a synthetic small-molecule kinase inhibitor that primarily targets death-associated protein kinase 1 (DAPK1) with a measured binding affinity (Kd) of 240 nM [1]. The compound belongs to the imidazopyridazine chemical class and demonstrates additional inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) and tyrosine-protein kinase SRC, distinguishing it from highly selective DAPK1 inhibitors [2].

Why DAPK1 Inhibitor Analogs Cannot Substitute for CPR005231 in Research


Substituting CPR005231 with another DAPK1 inhibitor—even one of similar potency—risks altering experimental outcomes because kinase inhibitors differ substantially in selectivity profiles, ATP-competitive binding modes, and off-target liabilities. CPR005231's imidazopyridazine scaffold confers a distinct thermodynamic binding signature and a dual VEGFR2/SRC inhibitory profile not shared by reference DAPK1 inhibitors such as TC-DAPK 6 or purpurin [1]. Direct replacement with a compound lacking quantitative characterization of these parameters introduces uncontrolled variables into mechanistic studies and therapeutic development.

Quantitative Differentiation of CPR005231 from Reference DAPK1 Inhibitors


DAPK1 Binding Affinity: CPR005231 Kd = 240 nM vs. Purpurin Comparable Affinity

CPR005231 binds to DAPK1 with a dissociation constant (Kd) of 240 nM as determined by isothermal titration calorimetry (ITC) [1]. A comparative crystallographic and thermodynamic study revealed that purpurin exhibits a similar binding affinity to CPR005231 but a more enthalpically favorable binding mode [2]. The differing thermodynamic signatures indicate distinct binding interactions despite comparable affinity, which may translate to divergent cellular efficacy.

DAPK1 inhibition Kinase binding Thermodynamics

DAPK1 Inhibitory Potency: CPR005231 Kd = 240 nM vs. TC-DAPK 6 IC50 = 69 nM

CPR005231 exhibits a Kd of 240 nM against DAPK1 [1]. In contrast, the well-characterized reference inhibitor TC-DAPK 6 achieves an IC50 of 69 nM against DAPK1 under ATP-competitive conditions . Although direct comparison of Kd and IC50 values requires caution due to differing assay formats, the data indicate that TC-DAPK 6 is approximately 3.5-fold more potent than CPR005231 in terms of apparent affinity. This potency difference may be relevant when selecting an inhibitor for dose-sensitive applications.

DAPK1 inhibition Potency Enzyme assay

Chemical Scaffold Distinction: Imidazopyridazine Core of CPR005231 vs. Anthraquinone or Oxazolone Frameworks

CPR005231 contains an imidazopyridazine moiety, a heterocyclic scaffold distinct from the anthraquinone core of purpurin and the oxazolone framework of TC-DAPK 6 [1]. The imidazopyridazine group is less common among published DAPK1 inhibitors, potentially offering unique intellectual property space and differential off-target activity. In the DAPK1 crystal structure, this scaffold engages the ATP-binding pocket in a manner that differs from both purpurin and oxazolone-based inhibitors.

Scaffold novelty Chemical series Medicinal chemistry

Multi-Kinase Inhibition Profile: CPR005231 Targets VEGFR2 and SRC in Addition to DAPK1

Unlike the highly selective DAPK1 inhibitor TC-DAPK 6, CPR005231 exhibits additional inhibitory activity against VEGFR2 and SRC [1]. While quantitative IC50 values for these secondary targets are not publicly available, the dual VEGFR2/SRC activity distinguishes CPR005231 from reference DAPK1 inhibitors and suggests potential utility in models where angiogenesis (VEGFR2) or focal adhesion signaling (SRC) contribute to the phenotype under investigation.

Polypharmacology Kinase selectivity Angiogenesis

Recommended Applications of CPR005231 Based on Quantitative Evidence


Mechanistic Studies of DAPK1-Driven Apoptosis and Autophagy

CPR005231's defined Kd of 240 nM for DAPK1 makes it suitable for dose-response experiments in apoptosis and autophagy models where DAPK1 is a key regulator [1]. Its imidazopyridazine scaffold provides a chemically distinct tool for validating DAPK1-dependent phenotypes without the confounding off-target effects of structurally similar inhibitors.

Polypharmacology Studies Investigating DAPK1-VEGFR2-SRC Crosstalk

Given its additional activity against VEGFR2 and SRC, CPR005231 is particularly appropriate for investigating signaling networks involving multiple kinases, such as tumor angiogenesis or focal adhesion dynamics [2]. In contrast, highly selective DAPK1 inhibitors would fail to capture these cooperative effects.

Thermodynamic Profiling of Kinase-Ligand Interactions

CPR005231 has been directly compared to purpurin in thermodynamic studies, revealing distinct enthalpy-entropy compensation [1]. Researchers focused on the biophysical basis of kinase inhibition can use CPR005231 as a reference compound for entropy-driven binding, complementing enthalpy-driven ligands like purpurin.

Medicinal Chemistry Lead Expansion

The imidazopyridazine core of CPR005231 represents a synthetically tractable scaffold with established synthetic routes [2]. Medicinal chemists can leverage CPR005231 as a starting point for structure-activity relationship campaigns, given its confirmed DAPK1 engagement and distinct patent space relative to oxazolone or anthraquinone series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPR005231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.